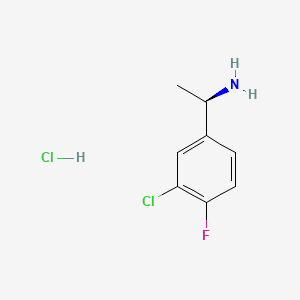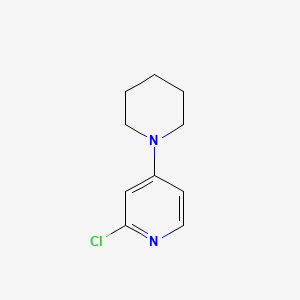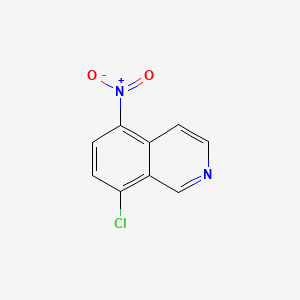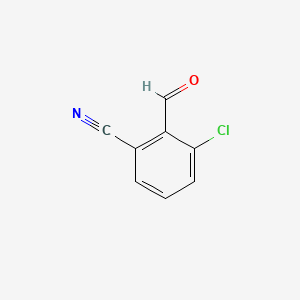
Acide oléique-2,6-diisopropylanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide oléique-2,6-diisopropylanilide est un composé connu pour son rôle d’inhibiteur de l’acylCoA :cholestérol acyltransférase, une synthétase d’ester de cholestéryl intracellulaire étroitement liée à l’absorption du cholestérol alimentaire . Ce composé a été étudié pour ses effets hypolipidémiants potentiels, ce qui le rend significatif dans le domaine du métabolisme lipidique et de la recherche cardiovasculaire .
Applications De Recherche Scientifique
Oleic Acid-2,6-diisopropylanilide has several scientific research applications, including:
Biology: Investigated for its role in modulating cholesterol levels in biological systems.
Medicine: Potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements.
Mécanisme D'action
L’acide oléique-2,6-diisopropylanilide exerce ses effets en inhibant l’acylCoA :cholestérol acyltransférase, une enzyme responsable de l’estérification du cholestérol. Cette inhibition entraîne une diminution de la formation d’esters de cholestéryl, réduisant ainsi l’absorption du cholestérol alimentaire. Le composé cible spécifiquement le site actif de l’enzyme, empêchant la liaison de l’acylCoA et du cholestérol .
Analyse Biochimique
Biochemical Properties
Oleic Acid-2,6-diisopropylanilide interacts with ACAT, inhibiting its function with an IC50 of 7 nM . This interaction plays a crucial role in the regulation of cholesterol levels within the body .
Cellular Effects
The compound has been shown to influence cell function by modulating cholesterol levels. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins and elevated high-density lipoprotein levels when administered at 0.05% .
Molecular Mechanism
The molecular mechanism of Oleic Acid-2,6-diisopropylanilide involves its binding to ACAT, inhibiting its function and thereby influencing cholesterol metabolism .
Dosage Effects in Animal Models
In animal models, specifically rabbits and rats fed a high fat, high cholesterol diet, the effects of Oleic Acid-2,6-diisopropylanilide varied with dosage. At a dosage of 0.05%, it was found to decrease low-density lipoproteins and elevate high-density lipoprotein levels .
Metabolic Pathways
Oleic Acid-2,6-diisopropylanilide is involved in the metabolic pathway of cholesterol, interacting with ACAT, a key enzyme in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide oléique-2,6-diisopropylanilide implique généralement la réaction de l’acide oléique avec la 2,6-diisopropylaniline. Le processus comprend généralement les étapes suivantes :
Activation de l’acide oléique : L’acide oléique est d’abord activé en le convertissant en sa forme de chlorure d’acyle en utilisant des réactifs tels que le chlorure de thionyle ou le chlorure d’oxalyle.
Réaction d’amidification : L’acide oléique activé est ensuite mis à réagir avec la 2,6-diisopropylaniline en présence d’une base comme la triéthylamine pour former l’this compound.
Méthodes de production industrielle
Les méthodes de production industrielle de l’this compound sont similaires à la synthèse en laboratoire, mais elles sont mises à l’échelle et optimisées pour des rendements et une pureté plus élevés. Cela implique souvent l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
L’acide oléique-2,6-diisopropylanilide subit plusieurs types de réactions chimiques, notamment :
Oxydation : La double liaison dans la partie acide oléique peut être oxydée à l’aide de réactifs tels que le permanganate de potassium ou le tétroxyde d’osmium.
Réduction : Le groupe amide peut être réduit en amine à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les atomes d’hydrogène sur le cycle aromatique peuvent être substitués par divers groupes en utilisant des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Chlore ou brome en présence d’un catalyseur acide de Lewis.
Principaux produits
Oxydation : Formation de diols ou d’acides carboxyliques.
Réduction : Formation d’amines primaires.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment :
Biologie : Investigué pour son rôle dans la modulation des taux de cholestérol dans les systèmes biologiques.
Industrie : Utilisé dans le développement de médicaments hypolipidémiants et de compléments alimentaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide oléique-2,4-diisopropylanilide
- Acide oléique-2,6-diméthylanilide
- Acide oléique-2,6-diéthylphénylamide
Unicité
L’acide oléique-2,6-diisopropylanilide est unique en raison de sa haute spécificité et de sa puissance en tant qu’inhibiteur de l’acylCoA :cholestérol acyltransférase. Sa structure permet une liaison optimale au site actif de l’enzyme, ce qui se traduit par une valeur IC50 plus faible par rapport aux composés similaires.
Propriétés
IUPAC Name |
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULGBCXKSTGQP-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)


![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)



![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)

